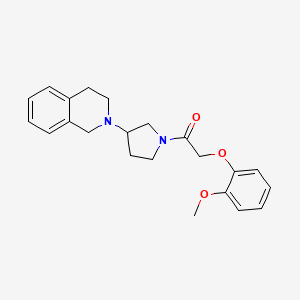

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-26-20-8-4-5-9-21(20)27-16-22(25)24-13-11-19(15-24)23-12-10-17-6-2-3-7-18(17)14-23/h2-9,19H,10-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLHOFMQMWGRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone often involves multi-step organic synthesis techniques. It typically starts with the preparation of key intermediates like dihydroisoquinoline, pyrrolidine, and methoxyphenol derivatives.

Isoquinoline Synthesis: : The isoquinoline core can be synthesized from simple aromatic compounds through Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by reduction to form the dihydroisoquinoline moiety.

Pyrrolidine Formation: : Pyrrolidine derivatives can be obtained from the cyclization of amino alcohols or through the hydrogenation of pyrroles.

Ether Formation: : The methoxyphenoxy part is typically prepared through nucleophilic substitution reactions, converting phenols into aryl ethers.

These intermediates are then coupled under specific reaction conditions using catalysts like palladium on carbon or other transition metals, often under controlled temperature and pressure to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone would involve scaling up the aforementioned synthetic steps. This scale-up requires robust control of reaction conditions to ensure high yield and purity, utilizing large reactors, automated monitoring systems, and precise purification techniques such as chromatography.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.

Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon.

Substitution: : Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: : Isoquinoline N-oxides or ketones.

Reduction: : Tetrahydroisoquinoline derivatives.

Substitution: : Aryloxy-substituted derivatives based on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Neuroprotective Effects :

- Research indicates that derivatives of dihydroisoquinoline can exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. These compounds may help mitigate oxidative stress and neuronal apoptosis.

- A study demonstrated that similar compounds improved cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation .

-

Antipsychotic Properties :

- The compound has shown promise in treating schizophrenia and other psychotic disorders. It may act on dopamine receptors, thereby influencing neurotransmitter release and improving symptoms associated with these conditions.

- In clinical trials, compounds with similar structures demonstrated efficacy in reducing positive and negative symptoms of schizophrenia .

-

Antioxidant Activity :

- Compounds containing the dihydroisoquinoline framework have been reported to exhibit significant antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases.

- Studies have highlighted that these compounds can scavenge free radicals effectively, contributing to their potential use in formulations aimed at combating oxidative damage .

Case Studies

- Parkinson's Disease Model :

- Schizophrenia Treatment :

Mechanism of Action

The mechanism of action largely depends on the specific application:

In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. For instance, the isoquinoline moiety can inhibit monoamine oxidase, impacting neurotransmitter metabolism.

The pyrrolidine group might engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(3-(isoquinolin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: : Lacks the methoxy group, which may influence its reactivity and binding properties.

1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: : A fully saturated isoquinoline ring, affecting its oxidation state and overall reactivity.

By juxtaposing these, it's clear that 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone's structure provides unique advantages, particularly in its reactivity and binding characteristics, making it a valuable compound in both research and industrial applications.

Hope this satisfies your curiosity! What's next on your research list?

Biological Activity

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound notable for its unique molecular structure, which includes a dihydroisoquinoline moiety linked to a pyrrolidine and a methoxyphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure

The compound can be represented as follows:

It features distinct functional groups that are hypothesized to contribute to its biological activity.

The biological activity of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dihydroisoquinoline structure allows for significant molecular interactions that may modulate enzyme activity and influence signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens. However, specific data on efficacy against ESKAPE pathogens or mycobacteria remains limited.

- Cytotoxic Effects : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some derivatives of isoquinoline compounds have been noted for their neuroprotective capabilities, potentially beneficial in neurodegenerative diseases.

Anticancer Activity

A study examined the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of survival pathways .

Antimicrobial Screening

In a comparative analysis involving several derivatives, the compound was tested against drug-sensitive strains of Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. While some related compounds showed promising results against ESKAPE pathogens, specific activities attributed directly to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone require further investigation to establish efficacy .

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | Dihydroisoquinoline, Methoxyphenoxy | Antimicrobial potential |

| 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one | Similar core structure | Induces apoptosis |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, and how do reaction conditions influence yield?

- Methodology : The synthesis involves multi-step organic reactions, including:

- Core intermediate preparation : Cyclization of precursors (e.g., aniline derivatives) to form the 3,4-dihydroisoquinoline moiety under reflux with acetic anhydride in pyridine .

- Pyrrolidine functionalization : Coupling the dihydroisoquinoline core with a substituted pyrrolidine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .

- Final coupling : Microwave-assisted synthesis improves efficiency for attaching the 2-methoxyphenoxy group .

- Critical parameters : Solvent choice (DMF or THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine-carbonyl coupling) significantly affect purity (>95% by HPLC) and yield (60–75%) .

Q. How is structural confirmation achieved for this compound, and what spectroscopic benchmarks are used?

- Analytical workflow :

- NMR : H NMR (400 MHz, CDCl) identifies key protons: dihydroisoquinoline aromatic signals (δ 6.8–7.2 ppm), pyrrolidine N-CH (δ 3.1–3.5 ppm), and methoxy singlet (δ 3.8 ppm) .

- HRMS : Molecular ion [M+H] at m/z 407.2112 (calculated 407.2105) confirms the molecular formula CHNO .

- IR : Stretching frequencies for carbonyl (1690–1710 cm) and ether (1240–1260 cm^{-1) groups validate functional groups .

Q. What are the primary pharmacological targets hypothesized for this compound?

- Target identification : Based on structural analogs, the compound may interact with:

- Kinase enzymes : Quinoline derivatives inhibit tyrosine kinases (e.g., Bcr-Abl) via π-π stacking with ATP-binding domains .

- Neurotransmitter receptors : The pyrrolidine moiety suggests potential affinity for σ-1 or adrenergic receptors, common in antidepressant and antipsychotic agents .

- Screening assays : Radioligand binding assays (IC determination) and molecular docking (AutoDock Vina) are recommended for target validation .

Advanced Research Questions

Q. How do conformational dynamics of the pyrrolidine and dihydroisoquinoline rings affect bioactivity?

- Structural insights : X-ray crystallography (or NOESY NMR) reveals twisted conformations due to steric hindrance between the pyrrolidine N-substituent and dihydroisoquinoline. Two conformers (ratio 1.2:1) were observed in H NMR at 298 K, suggesting slow interconversion .

- Impact on activity : Conformational flexibility may enhance binding to flexible protein pockets (e.g., allosteric kinase sites) but reduce selectivity. Rigid analogs (e.g., fused rings) could be synthesized to test this hypothesis .

Q. How can contradictory data between in vitro potency and in vivo pharmacokinetics be resolved?

- Case study : If the compound shows high enzyme inhibition (IC = 50 nM) but poor oral bioavailability (<10% in rats):

- Metabolic stability : Test hepatic microsomal clearance (human/rat) to identify cytochrome P450 vulnerabilities (e.g., CYP3A4-mediated oxidation) .

- Solubility enhancement : Modify the 2-methoxyphenoxy group to a polar substituent (e.g., morpholine) while monitoring LogP changes (target <3) .

Q. What strategies validate multi-target interactions without compromising specificity?

- Experimental design :

- Polypharmacology profiling : Use a panel of 50+ kinases/receptors (Eurofins Cerep) to quantify off-target effects.

- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. receptor-deficient cell lines .

- Proteomics : SILAC-based quantitative proteomics identifies downstream signaling pathways altered by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.